
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with an aminopyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Aminopyrrolidine Moiety: The aminopyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the aminopyrrolidine.
Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired N,N,1-trimethyl substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the aminopyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated products.
科学的研究の応用
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities with the aminopyrrolidine moiety.
Pyrazole Derivatives: Compounds such as 1-methyl-3-pyrazolecarboxamide have similar pyrazole ring structures.
Uniqueness
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H21N5O |
|---|---|
分子量 |
251.33 g/mol |
IUPAC名 |
4-[(3-aminopyrrolidin-1-yl)methyl]-N,N,1-trimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H21N5O/c1-15(2)12(18)11-9(6-16(3)14-11)7-17-5-4-10(13)8-17/h6,10H,4-5,7-8,13H2,1-3H3 |
InChIキー |
GSBRHQLUEQNKHJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)N(C)C)CN2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


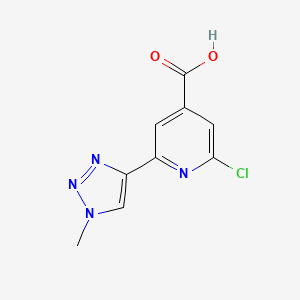

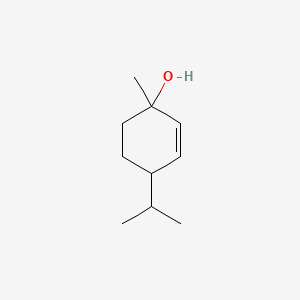
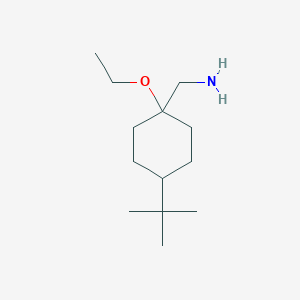

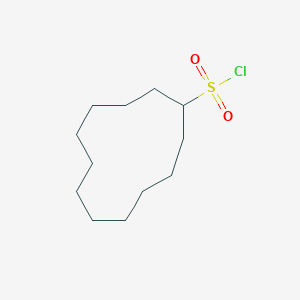



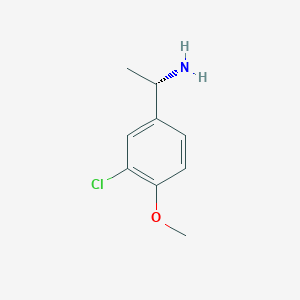

![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
